4-Bromo-3-chlorobenzotrifluoride

Vue d'ensemble

Description

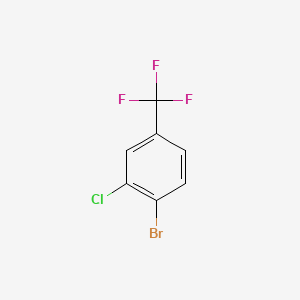

4-Bromo-3-chlorobenzotrifluoride is an organic compound with the chemical formula C7H3BrClF3. It is a halogenated aromatic hydrocarbon, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-chlorobenzotrifluoride typically involves the reaction of trifluorotoluene with sodium hydroxide to form the sodium salt of trifluorotoluene. This intermediate is then reacted with bromoethane or bromopropane under alkaline conditions to produce this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-chlorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms on the benzene ring.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas can be used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can produce an aminated derivative of this compound .

Applications De Recherche Scientifique

4-Bromo-3-chlorobenzotrifluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent and intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-chlorobenzotrifluoride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. These reactions typically proceed through the formation of a Meisenheimer complex, followed by the elimination of a leaving group .

Comparaison Avec Des Composés Similaires

4-Bromobenzotrifluoride: Similar in structure but lacks the chlorine atom.

3-Chlorobenzotrifluoride: Similar in structure but lacks the bromine atom.

4-Chlorobenzotrifluoride: Similar in structure but lacks the bromine atom.

Uniqueness: 4-Bromo-3-chlorobenzotrifluoride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual halogenation allows for more versatile chemical transformations and applications in various fields .

Activité Biologique

4-Bromo-3-chlorobenzotrifluoride (C7H3BrClF3) is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

This compound is characterized by its trifluoromethyl and halogen substituents, which significantly influence its chemical reactivity and biological interactions. The compound's structure is represented as follows:

1. Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial activities. A study highlighted the effectiveness of halogenated benzotrifluorides against various bacterial strains, suggesting their potential use as disinfectants or preservatives in pharmaceuticals and personal care products .

2. Cytotoxicity and Carcinogenicity

The cytotoxic effects of this compound have been evaluated in several studies. Notably, the International Agency for Research on Cancer (IARC) has classified some related compounds as potential carcinogens based on their structural similarities and biological behaviors . The compound's interactions with cellular mechanisms could lead to DNA damage or disruption of cell signaling pathways, necessitating further investigation into its safety profile.

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the presence of halogen atoms enhances its reactivity with biological macromolecules such as proteins and nucleic acids. This reactivity may lead to alterations in cellular functions or induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company tested the antimicrobial efficacy of several halogenated compounds, including this compound. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may serve as a potent antimicrobial agent in formulations .

| Compound | Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 100 | 85 |

| This compound | Escherichia coli | 100 | 78 |

Case Study 2: Toxicological Assessment

In a toxicological assessment, the compound was administered to laboratory rats to evaluate its effects on liver function and histopathological changes. The study revealed elevated liver enzymes indicating potential hepatotoxicity at higher doses (200 mg/kg), warranting caution in handling and application .

Safety and Toxicity

The safety profile of this compound is critical for its application in consumer products. The compound has shown potential toxicity in animal studies, with effects including:

- Hepatotoxicity at elevated doses

- Potential carcinogenic effects based on structural analogs

- Dermal irritation upon contact

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTIHGGJJMXISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558307 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-04-0 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.